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Abstract

Nerol oxide is a valuable monoterpenoid used as a flavor and fragrance ingredient, prized for
its unique floral, green, and citrusy aroma with a hint of fruitiness. It is a key component in
creating a variety of fruit and floral profiles, particularly in mango, citrus, and berry flavors, as
well as in fine fragrances to impart fresh, natural notes. This document provides detailed
application notes, experimental protocols for sensory and analytical evaluation, and an
overview of its regulatory status and safety profile to support its use in research, product
development, and pharmaceutical applications.

Chemical and Physical Properties

Nerol oxide, a member of the pyran class of compounds, is a colorless to pale yellow liquid
with a powerful and refreshing scent.[1][2] Its chemical and physical properties are summarized

in the table below.
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Property

Value

Reference(s)

Chemical Name

4-methyl-2-(2-methylprop-1-
enyl)-3,6-dihydro-2H-pyran

[2]

CAS Number 1786-08-9 [2]
FEMA Number 3661 [2]
Molecular Formula C10H160 [2]
Molecular Weight 152.23 g/mol [2]
Boiling Point 201-202 °C at 760 mmHg [2]
Density 0.900-0.908 g/cm3 [2]

Refractive Index

1.472-1.478

[2]

Solubility

Insoluble in water; soluble in

alcohol and fats.

[2]

Odor Profile

Floral, orange blossom, green,

sweet, with a hint of fruitiness.

[3]

Taste Profile

At 5 ppm: Green, vegetative,
floral, leafy, and waxy with an

herbal, minty depth.

Flavor and Fragrance Applications

Nerol oxide is a versatile ingredient used to enhance a wide range of flavor and fragrance

profiles.[1]

Flavor Applications

Nerol oxide is particularly effective in fruit flavors, where it imparts a natural-smelling, fresh,

and slightly green character. It is a stable alternative to other terpene hydrocarbons like

myrcene and ocimene, which are prone to oxidation and polymerization.
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Recommended
Flavor Type Starting Level Notes Reference(s)
(ppm)
Provides a realistic
Mango 400 ]
mango skin note.
_ _ Brightens and
Citrus (Mandarin,
) 100-150 enhances the overall
Tangerine, Orange) )
profile.
Lifts the flavor and
Raspberry 150 adds a subtle skin
character.
Contributes a berry
Blackcurrant 100 ]
skin effect.
Complements
benzaldehyde-heavy
Cherry 50-100
flavors and adds
subtlety.
Adds complexity and
Pineapple 50 lift to fresh pineapple
profiles.
Brightens the profile
Banana 50 ]
and adds complexity.
Similar effect to kiwi,
Lychee 20 . .
adding brightness.
Mint (Spearmint, Provides a unique
100-300

Peppermint)

cooling note.

Fragrance Applications

In perfumery, nerol oxide is used to add body and a natural, fresh quality to floral and green

compositions.[1]
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Fragrance Type Application Notes Reference(s)

) Adds significant body and
Neroli
enhances the floral character.

Contributes to the fresh, sweet,

Honeysuckle )
and slightly green notes.
] Enhances the green and floral
Hyacinth
aspects of the fragrance.
Provides a unique cooling
Citrus Colognes effect and brightens the [1]
composition.
_ Imparts a fresh and pleasant
Soaps, Shampoos, Lotions [1]

aroma.

Experimental Protocols
Sensory Evaluation: Descriptive Analysis

This protocol is adapted from methodologies used for similar floral-fruity aroma compounds and
is designed to quantitatively assess the sensory attributes of nerol oxide.

Objective: To determine the sensory profile of nerol oxide in a neutral medium.

Materials:

Nerol oxide (high purity)

Deodorized water or light mineral oil (as a neutral carrier)

Glass vials with screw caps, coded to blind panelists

Unsalted crackers and filtered water for palate cleansing

Controlled sensory evaluation booths with consistent lighting and temperature, free of odors.

Procedure:
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e Panelist Selection and Training:

o Select a panel of 8-12 individuals based on their sensory acuity and ability to describe
aromas and flavors.

o Train panelists to identify and rate the intensity of specific sensory descriptors relevant to
nerol oxide (e.g., floral, green, citrus, fruity, waxy, sweet) using reference standards.

e Sample Preparation:

o Prepare solutions of nerol oxide in the chosen neutral medium at various concentrations
(e.g., 1, 5, and 10 ppm).

o Present samples in coded, identical containers to blind the panelists.
» Evaluation Procedure:
o Panelists evaluate the samples in the controlled sensory booths.

o For each sample, panelists will rate the intensity of the predefined sensory descriptors on
a structured scale (e.g., a 15-point line scale from "not perceptible” to "very strong").

o Panelists should cleanse their palate with unsalted crackers and water between each
sample.

e Data Analysis:
o Collect the intensity ratings from all panelists.

o Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to
determine the significant sensory attributes of nerol oxide at different concentrations.

Gas Chromatography-Olfactometry (GC-O)

GC-0 is used to identify the specific volatile compounds that contribute to the aroma of a
sample. This protocol can be used to analyze the aroma profile of nerol oxide.

Objective: To identify the key aroma-active compounds in a sample containing nerol oxide.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1199167?utm_src=pdf-body
https://www.benchchem.com/product/b1199167?utm_src=pdf-body
https://www.benchchem.com/product/b1199167?utm_src=pdf-body
https://www.benchchem.com/product/b1199167?utm_src=pdf-body
https://www.benchchem.com/product/b1199167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Instrumentation:

e Gas chromatograph (GC) equipped with a capillary column suitable for volatile compound
separation (e.g., DB-WAX or equivalent polar column).

e The GC effluent is split between a standard detector (e.g., Flame lonization Detector - FID or
Mass Spectrometer - MS) and an olfactometry port.

Procedure:
e Sample Preparation:

o Prepare a diluted solution of nerol oxide in a suitable solvent (e.g., dichloromethane).
e GC-O Analysis:

o Inject the sample into the GC.

o The oven temperature is programmed to increase gradually to separate the volatile
compounds.

o As the separated compounds elute, they are simultaneously detected by the FID/MS and
sniffed by a trained sensory analyst at the olfactometry port.

o Data Collection:

o The analyst records the retention time and a descriptor for each aroma perceived at the

olfactometry port.
o The intensity of each aroma can also be rated.

o The data from the FID/MS is used to identify and quantify the compounds corresponding
to the perceived aromas.

Signaling Pathways

The perception of flavor and fragrance molecules like nerol oxide is a complex process
initiated by the interaction of these molecules with specific receptors in the nose and on the
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tongue. While specific receptors for nerol oxide have not been definitively identified in
published literature, the general mechanisms for the perception of floral and sweet compounds
are well-established.

Olfactory Signaling Pathway

The sense of smell is mediated by a large family of G-protein coupled receptors (GPCRS)
located in the olfactory epithelium of the nasal cavity.

Olfactory Sensory Neuron

Click to download full resolution via product page

Fig. 1: Generalized Olfactory Signaling Pathway.

» Binding: Nerol oxide binds to a specific Odorant Receptor (OR), a type of G-protein coupled
receptor (GPCR), on the surface of an olfactory sensory neuron.

o G-protein Activation: This binding causes a conformational change in the OR, which in turn
activates a G-protein (specifically Gaolf).

o Second Messenger Production: The activated G-protein stimulates adenylyl cyclase, an
enzyme that converts ATP into cyclic AMP (cCAMP), a second messenger.

e lon Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

» Depolarization: The opening of these channels allows an influx of positively charged ions
(Caz* and Nat) into the cell, leading to depolarization.

 Signal Transduction: This depolarization generates an action potential that travels along the
axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is
processed, leading to the perception of the floral and fruity scent of nerol oxide.
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Gustatory (Taste) Signaling Pathway

The sweet and other taste characteristics of compounds are also mediated by GPCRs located
in the taste buds on the tongue.

Click to download full resolution via product page

Fig. 2: Generalized Sweet Taste Signaling Pathway.

» Binding: A sweet-tasting molecule like nerol oxide would likely bind to a heterodimeric
GPCR, composed of TLR2 and T1R3 subunits, on the surface of a taste receptor cell.

» G-protein Activation: This binding activates a G-protein called gustducin.

e Second Messenger Production: Gustducin then activates the enzyme phospholipase C
(PLC), which generates the second messenger inositol triphosphate (IP3).

o Calcium Release: IPs binds to receptors on the endoplasmic reticulum, causing the release
of stored calcium ions (Ca?*) into the cytoplasm.

e Channel Activation and Depolarization: The increase in intracellular Ca?* opens the TRPM5
ion channel, leading to an influx of Na* ions and depolarization of the taste cell.

o Neurotransmitter Release: Depolarization triggers the release of ATP, which acts as a
neurotransmitter, activating afferent nerve fibers that transmit the taste signal to the brain.

Safety and Regulatory Status

Nerol oxide has been evaluated for safety by various regulatory bodies and is considered safe
for its intended use in flavors and fragrances.
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 FEMA GRAS: Nerol oxide is listed by the Flavor and Extract Manufacturers Association
(FEMA) as Generally Recognized as Safe (GRAS), with the designation FEMA No. 3661.[4]

e JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated
nerol oxide and concluded that there is "no safety concern at current levels of intake when
used as a flavouring agent”.[5]

o RIFM: The Research Institute for Fragrance Materials (RIFM) has conducted a safety
assessment and concluded that nerol oxide is not expected to be genotoxic and does not
present a concern for skin sensitization under the current declared levels of use.[1]

Conclusion

Nerol oxide is a well-characterized and safe flavor and fragrance ingredient with a wide range
of applications. Its unique sensory profile and stability make it a valuable tool for researchers
and product developers in the food, beverage, cosmetic, and pharmaceutical industries. The
provided protocols offer a framework for the systematic evaluation of nerol oxide in various
matrices, and the understanding of its perception through established signaling pathways can
guide its effective application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Nerol Oxide in Flavor
and Fragrance Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1199167#use-of-nerol-oxide-as-a-flavor-and-
fragrance-ingredient]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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